C30H31ClN2O2RuS

Description

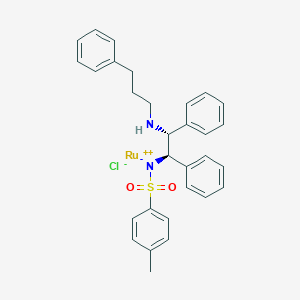

C₃₀H₃₁ClN₂O₂RuS, commonly referred to as (R,R)-Teth-TsDpen RuCl, is a ruthenium-based organometallic compound with a molecular weight of 620.17 g/mol. It exists as an orange crystalline powder and is air-sensitive, requiring inert storage conditions . Structurally, it features a chiral (R,R)-configured diamine ligand coordinated to a ruthenium center, a chloride ion, and a p-toluenesulfonyl (Ts) group. The IUPAC name is chlororuthenium(1+); [(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide .

Primary Application:

This compound is a highly selective catalyst for asymmetric transfer hydrogenation (ATH), enabling the reduction of ketones and imines to chiral alcohols and amines with high enantiomeric excess (ee). It is widely used in pharmaceutical synthesis for producing enantiopure intermediates .

Properties

Molecular Formula |

C30H31ClN2O2RuS |

|---|---|

Molecular Weight |

620.2 g/mol |

IUPAC Name |

[(1R,2R)-1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide;ruthenium(2+);chloride |

InChI |

InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1/t29-,30-;;/m1../s1 |

InChI Key |

MDABGVLQRDDWLY-SEILFYAJSA-M |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-][C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.[Cl-].[Ru+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride typically involves the coordination of ruthenium with the ligand (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the ruthenium center. Common solvents used include dichloromethane or acetonitrile, and the reaction is often facilitated by heating and the presence of a chloride source.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

- Oxidation : The ruthenium center can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.

- Reduction : Reduction reactions can occur, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution : Ligand substitution reactions are common, where the chloride ligand can be replaced by other anions or neutral ligands.

- Oxidation : Hydrogen peroxide, molecular oxygen, and other oxidizing agents.

- Reduction : Sodium borohydride, lithium aluminum hydride.

- Substitution : Various anions (e.g., bromide, iodide) or neutral ligands (e.g., phosphines, amines).

- Oxidation : Oxidized ruthenium species.

- Reduction : Reduced ruthenium complexes.

- Substitution : New ruthenium complexes with different ligands.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its unique coordination environment allows for selective and efficient catalysis.

Biology and Medicine: In biological and medicinal research, ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride has shown potential as an anticancer agent. Its ability to interact with DNA and proteins makes it a promising candidate for drug development.

Industry: In industry, this compound is used in the development of advanced materials, including conductive polymers and nanomaterials. Its unique properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of ?(2)-ruthenium(2+) (1R,2R)-1,2-diphenyl-2-[(3-phenylpropyl)amino]ethylazanide chloride involves its interaction with molecular targets such as DNA and proteins. The ruthenium center can coordinate with nucleophilic sites on these biomolecules, leading to the disruption of their normal function. This interaction can induce apoptosis in cancer cells, making it a potential therapeutic agent.

Comparison with Similar Compounds

Key Properties :

| Property | Value |

|---|---|

| Melting Point | 260–268°C |

| Solubility | Not reported in water |

| Purity | ≥95% (commercial grade) |

| CAS Number | 851051-43-9 |

| Stability | Air-sensitive; inert storage |

C₃₉H₅₆Cl₂P₂Ru

Molecular Weight: 758.78 g/mol Appearance: Red powder Application: Universal coupling catalyst for non-polymerization reactions (e.g., Suzuki-Miyaura coupling). Exhibits exceptional thermal and moisture stability .

Structural Differences :

- Contains two diisobutylphosphine (P(i-Bu)₂) ligands instead of chiral diamines.

- Lacks sulfonylazanide groups, reducing enantioselectivity but enhancing stability.

Performance :

- Cited in J. Org. Chem. (2008, 2013) for efficient C–C bond formation under ambient conditions .

- Lower enantioselectivity compared to C₃₀H₃₁ClN₂O₂RuS due to achiral ligands.

| Parameter | C₃₀H₃₁ClN₂O₂RuS | C₃₉H₅₆Cl₂P₂Ru |

|---|---|---|

| Catalytic Activity | High enantioselectivity (>90% ee) | High thermal stability |

| Reaction Scope | Asymmetric hydrogenation | Cross-coupling reactions |

| Ligand Type | Chiral diamine-sulfonyl | Phosphine |

| Air Sensitivity | High | Low |

(S-BINAP)RuCl₂

Molecular Weight: 742.63 g/mol (C₄₄H₃₂Cl₂P₂Ru) Application: Asymmetric hydrogenation of alkenes via the Noyori-Ikariya mechanism.

Comparison :

- BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand provides axial chirality, whereas (R,R)-Teth-TsDpen relies on central chirality.

- (S-BINAP)RuCl₂ achieves moderate ee (70–85%) in ketone reductions, outperformed by C₃₀H₃₁ClN₂O₂RuS in transfer hydrogenation .

RuCl(R,R)-Fsdpen

Molecular Weight : ~650 g/mol (exact varies)

Application : Modified ATH catalyst with enhanced solubility in polar solvents.

Key Differences :

- Replaces the Ts group with a fluorine-substituted sulfonyl group (Fsdpen).

- Exhibits faster reaction kinetics but similar enantioselectivity to C₃₀H₃₁ClN₂O₂RuS .

Citations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.